molecular formula C7H8FNO3 B6588532 5-(2-fluoropropan-2-yl)-1,2-oxazole-3-carboxylic acid CAS No. 2228703-86-2

5-(2-fluoropropan-2-yl)-1,2-oxazole-3-carboxylic acid

Cat. No. B6588532
CAS RN: 2228703-86-2
M. Wt: 173.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Fluoropropan-2-yl)-1,2-oxazole-3-carboxylic acid (5-FPO) is a synthetic organic compound belonging to the class of carboxylic acids. It is a colorless, crystalline solid with a melting point of 48-50 °C. 5-FPO is used as a building block in organic synthesis, as well as in research and development of new drugs.

Mechanism of Action

5-(2-fluoropropan-2-yl)-1,2-oxazole-3-carboxylic acid is an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. By inhibiting the activity of COX, 5-(2-fluoropropan-2-yl)-1,2-oxazole-3-carboxylic acid can reduce inflammation and pain. It can also be used to treat conditions such as asthma, arthritis, and inflammatory bowel disease.
Biochemical and Physiological Effects
5-(2-fluoropropan-2-yl)-1,2-oxazole-3-carboxylic acid has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1. Additionally, 5-(2-fluoropropan-2-yl)-1,2-oxazole-3-carboxylic acid has been shown to inhibit the growth of certain types of cancer cells, including breast and prostate cancer cells.

Advantages and Limitations for Lab Experiments

The use of 5-(2-fluoropropan-2-yl)-1,2-oxazole-3-carboxylic acid in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize and purify. Additionally, it is a stable compound and can be stored for long periods of time. However, there are some limitations to its use in laboratory experiments. It is a relatively toxic compound and should be handled with care. Additionally, it can be difficult to obtain in large quantities, and its solubility in water is limited.

Future Directions

The use of 5-(2-fluoropropan-2-yl)-1,2-oxazole-3-carboxylic acid in research and development of new drugs has been increasing in recent years, and there are many potential future directions for its use. One potential application is in the development of new anti-inflammatory drugs. Additionally, 5-(2-fluoropropan-2-yl)-1,2-oxazole-3-carboxylic acid could be used to develop new drugs for the treatment of cancer, as well as for the treatment of other diseases such as asthma, arthritis, and inflammatory bowel disease. Additionally, it could be used to develop new peptides and nucleotides for use in biotechnology. Finally, 5-(2-fluoropropan-2-yl)-1,2-oxazole-3-carboxylic acid could be used to develop novel compounds for use in organic synthesis.

Synthesis Methods

5-(2-fluoropropan-2-yl)-1,2-oxazole-3-carboxylic acid can be synthesized in a variety of ways, including the Grignard reaction, the Wittig reaction, and the Stille reaction. The most common method is the reaction of 2-fluoropropionyl chloride and sodium 5-oxazolone. This reaction is carried out in an inert atmosphere and in the presence of a base such as sodium hydroxide or potassium carbonate.

Scientific Research Applications

5-(2-fluoropropan-2-yl)-1,2-oxazole-3-carboxylic acid has been used in a variety of scientific research applications, including the synthesis of new drugs, the study of enzyme-catalyzed reactions, and the synthesis of peptides. It has also been used in the synthesis of a variety of other compounds, including amino acids, peptides, and nucleotides.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(2-fluoropropan-2-yl)-1,2-oxazole-3-carboxylic acid involves the reaction of 2-fluoropropionyl chloride with 2-amino-2-methyl-1-propanol to form 2-fluoropropan-2-ol. This intermediate is then reacted with ethyl oxalyl chloride to form ethyl 5-(2-fluoropropan-2-yl)-1,2-oxazole-3-carboxylate. Finally, the ester is hydrolyzed to form the desired product, 5-(2-fluoropropan-2-yl)-1,2-oxazole-3-carboxylic acid.", "Starting Materials": [ "2-fluoropropionyl chloride", "2-amino-2-methyl-1-propanol", "ethyl oxalyl chloride" ], "Reaction": [ "Step 1: 2-fluoropropionyl chloride is reacted with 2-amino-2-methyl-1-propanol in the presence of a base such as triethylamine to form 2-fluoropropan-2-ol.", "Step 2: 2-fluoropropan-2-ol is then reacted with ethyl oxalyl chloride in the presence of a base such as triethylamine to form ethyl 5-(2-fluoropropan-2-yl)-1,2-oxazole-3-carboxylate.", "Step 3: The ester is then hydrolyzed using a strong acid such as hydrochloric acid to form the desired product, 5-(2-fluoropropan-2-yl)-1,2-oxazole-3-carboxylic acid." ] }

CAS RN

2228703-86-2

Product Name

5-(2-fluoropropan-2-yl)-1,2-oxazole-3-carboxylic acid

Molecular Formula

C7H8FNO3

Molecular Weight

173.1

Purity

95

Origin of Product

United States

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